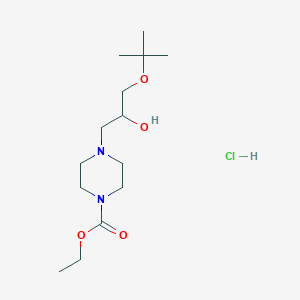
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
描述
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a piperazine core substituted with a 3-(tert-butoxy)-2-hydroxypropyl group and an ethyl carboxylate ester. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely utilized in drug discovery due to their versatility in modulating physicochemical and pharmacokinetic properties. This compound’s tert-butoxy group introduces steric bulk and lipophilicity, while the hydroxyl group may participate in hydrogen bonding .
属性
IUPAC Name |
ethyl 4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-5-19-13(18)16-8-6-15(7-9-16)10-12(17)11-20-14(2,3)4;/h12,17H,5-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIBNRLXPCBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, identified by CAS number 1185325-82-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₄H₂₉ClN₂O₄
- Molecular Weight : 324.84 g/mol
- Structure : The compound features a piperazine ring, which is often associated with various biological activities including neuropharmacological effects.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential modulation of enzyme activity. Piperazine derivatives are known for their ability to act as agonists or antagonists at various receptors, particularly in the central nervous system.
Potential Targets:
- Dopamine Receptors : Some piperazine derivatives exhibit affinity for dopamine receptors, which may influence mood and behavior.
- Serotonin Receptors : Modulation of serotonin pathways could provide insights into antidepressant or anxiolytic effects.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Antimicrobial Activity
Recent studies suggest that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate | TBD | TBD |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Case Studies
- Study on Antibacterial Efficacy : In vitro studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound's efficacy is still under investigation but shows promise in preliminary assays.
- Neuropharmacological Effects : Research has indicated that similar piperazine compounds can influence neurotransmitter release, suggesting potential applications in treating neurological disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety Profile
Preliminary toxicological assessments indicate that while piperazine derivatives can exhibit beneficial effects, they may also pose risks depending on dosage and administration routes.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following structurally related piperazine derivatives are analyzed for comparative purposes:
Table 1: Structural Comparison of Piperazine Derivatives
Physicochemical Properties
- Solubility : All compounds are hydrochloride salts, improving solubility in polar solvents. The hydroxyl group further aids solubility through hydrogen bonding.
- Stability: The tert-butoxy group may confer stability against hydrolysis compared to acetylphenoxy derivatives (e.g., ), which are prone to deacetylation under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


